molecular formula C11H12N2 B573267 2-(4-Ethylphenyl)-1H-imidazole CAS No. 164062-69-5

2-(4-Ethylphenyl)-1H-imidazole

Cat. No.: B573267
CAS No.: 164062-69-5
M. Wt: 172.231
InChI Key: MEYVERJDFPIURX-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic aromatic organic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the ethyl group on the phenyl ring at the 4-position makes this compound unique. Imidazoles are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-1H-imidazole can be achieved through various methods. One common method involves the cyclization of N-(4-ethylphenyl)glyoxal with ammonium acetate. The reaction is typically carried out in a solvent such as ethanol under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(4-Ethylphenyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a scaffold for drug development.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-imidazole: Lacks the ethyl group on the phenyl ring.

    2-(4-Methylphenyl)-1H-imidazole: Contains a methyl group instead of an ethyl group.

    2-(4-Chlorophenyl)-1H-imidazole: Contains a chlorine atom instead of an ethyl group.

Uniqueness

The presence of the ethyl group at the 4-position of the phenyl ring in 2-(4-Ethylphenyl)-1H-imidazole imparts unique chemical and physical properties to the compound

Properties

IUPAC Name

2-(4-ethylphenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h3-8H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYVERJDFPIURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698257
Record name 2-(4-Ethylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164062-69-5
Record name 2-(4-Ethylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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